4-Oxocyclopent-2-en-1-yl acetate
Overview
Description
4-Oxocyclopent-2-en-1-yl acetate is an organic compound that features a cyclopentenone ring with an acetate group attached. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules and polymers .
Mechanism of Action
Target of Action
The primary target of 4-Oxocyclopent-2-en-1-yl acetate is the SH groups of core proteins . This compound is a subunit of cross-conjugated cyclopentenone prostaglandins, which are known for their pharmacological importance .
Mode of Action
The compound interacts with its targets through a process called Michael addition . It breaks the cell barrier and forms covalent bonds with the SH groups of core proteins . This interaction leads to the loss of basic biochemical functions by the proteins, which is the manifestation of bioactivity .
Biochemical Pathways
The affected biochemical pathway involves the cross-conjugated cyclopentenone prostaglandins (CyPG) . The fragment of cross-conjugated exomethylidenecyclopentenone in CyPG is responsible for the anticancer activity . The compound’s action on this pathway leads to downstream effects such as triggering inflammatory processes and apoptosis .
Result of Action
The result of the compound’s action is the loss of basic biochemical functions by the proteins . This effect is due to the formation of covalent bonds with the SH groups of core proteins . The compound exhibits cytotoxic properties, making it potentially useful in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Oxocyclopent-2-en-1-yl acetate can be synthesized through several methods. One common approach involves the synthesis from 4-hydroxy-2-(hydroxymethyl)cyclopentenone, which is derived from D-glucose. The key reaction in this synthesis is the Johnson-Claisen rearrangement, which is optimized to yield the intermediate methyl 2-(2-methylene-3-oxo-5-((triisopropylsilyl)oxy)cyclopentyl)acetate .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biobased monomers derived from renewable resources such as furfural. The controlled polymerization of these monomers via reversible addition−fragmentation chain transfer (RAFT) polymerization yields polymers bearing cyclopentenone units .
Chemical Reactions Analysis
Types of Reactions
4-Oxocyclopent-2-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyclopentenone ring into more saturated structures.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Dess-Martin periodinane and other mild oxidants.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetate group.
Major Products Formed
The major products formed from these reactions include various substituted cyclopentenones, which can be further functionalized for use in more complex organic syntheses .
Scientific Research Applications
4-Oxocyclopent-2-en-1-yl acetate has numerous applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of nucleoside analogues and other bioactive molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
Methyl dihydrojasmonate: A compound with a similar cyclopentenone structure, used in fragrances.
Methyl (5-methylidene-4-oxocyclopent-2-en-1-yl)acetate: Another similar compound used in the synthesis of bioactive molecules.
Uniqueness
4-Oxocyclopent-2-en-1-yl acetate is unique due to its versatile reactivity and its ability to serve as a building block for a wide range of bioactive compounds. Its structure allows for various functionalizations, making it a valuable intermediate in both academic and industrial research .
Properties
IUPAC Name |
(4-oxocyclopent-2-en-1-yl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-5(8)10-7-3-2-6(9)4-7/h2-3,7H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCKAQVPQJWLJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90321812 | |
Record name | 4-Oxocyclopent-2-en-1-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90321812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
768-48-9 | |
Record name | NSC382124 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382124 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Oxocyclopent-2-en-1-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90321812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 4-Oxocyclopent-2-en-1-yl acetate in materials science?
A1: this compound (4CPA) shows promise as a building block for UV-curable biobased polymers. [] The molecule contains both a vinyl group and an internal double bond. While the vinyl group enables polymerization, the internal double bond facilitates UV-induced crosslinking through [2+2] photocyclodimerization. This dual functionality allows for the creation of functional biobased polymers with tunable properties.
Q2: How does the structure of this compound lend itself to the synthesis of nucleoside analogues?
A2: this compound serves as a valuable starting material for synthesizing nucleoside analogues due to its reactivity towards nucleophilic substitution. [, ] Pyrimidine and purine heterobases, like uracil, thymine, and adenine derivatives, can react with this compound, leading to the formation of 4-heterosubstituted cyclopentenone derivatives. These compounds share structural similarities with natural nucleosides, making them potentially interesting for antiviral drug development.
Q3: What is the significance of the antiviral activity observed for a 4-heterosubstituted cyclopentenone derivative?
A3: Research indicates that one 4-heterosubstituted cyclopentenone compound derived from this compound exhibits significant activity against the human papillomavirus (HPV). [, ] This finding highlights the potential of this compound class as antiviral agents and warrants further investigation into their mechanism of action and therapeutic potential.
Q4: Have there been any computational studies on this compound derivatives?
A4: Yes, first-principles quantum mechanical simulations have been employed to study the photodimerization mechanism of this compound. [] These simulations provided insights into the energetics and predicted chemical shifts, enabling the identification of both head-to-head and head-to-tail dimers formed during the photodimerization process. This computational data supported the experimental observations from NMR analysis.
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